Ammonium o-cresolate
Description
Historical Trajectories and Evolution of Synthetic Methodologies for Ammonium (B1175870) o-Cresolate
The synthesis of ammonium o-cresolate is rooted in basic acid-base chemistry, reflecting a long-established approach to forming salts from phenolic compounds.
Early Synthetic Approaches and Mechanistic Considerations
Historically, the preparation of this compound would have involved a direct neutralization reaction between o-cresol (B1677501) (2-methylphenol) and ammonia (B1221849). O-cresol, being a phenol (B47542), exhibits weak acidic properties due to the resonance stabilization of its phenoxide anion. Ammonia acts as a weak base. The reaction proceeds as a simple proton transfer, where ammonia deprotonates the hydroxyl group of o-cresol to form the o-cresolate anion, which then associates with the ammonium cation. This process is generally straightforward and can be carried out in aqueous or suitable organic solvents. The mechanistic consideration is primarily that of an acid-base equilibrium, favoring the formation of the salt in appropriate conditions.
Modern Synthetic Innovations and Methodological Advancements
For a compound as chemically simple as this compound, significant "modern synthetic innovations" in terms of novel reaction mechanisms are not extensively documented. Modern methodologies typically focus on optimizing existing acid-base reactions for factors such as purity, yield, and scalability. This might involve precise control of temperature and pressure, the use of high-purity starting materials, or the implementation of continuous flow processes to enhance efficiency and consistency. Advancements in analytical techniques also play a crucial role in characterizing the synthesized product, ensuring its identity and purity. However, the fundamental chemical transformation remains a direct acid-base neutralization.
Interdisciplinary Relevance of this compound in Scientific Domains
The interdisciplinary relevance of this compound is not as widely documented or specialized as that of its more complex derivatives. Unlike ammonium dinitro-o-cresolate (DNOC-ammonium), which has been utilized as a herbicide herts.ac.uknj.gov, specific broad-scale applications for the simple this compound are not extensively detailed in published research.
Its potential relevance in scientific domains is largely inferred from the properties of its parent compound, o-cresol, and the general utility of ammonium salts. O-cresol itself is a precursor for various other compounds and is used in industries for applications such as adhesives, sealants, fuels, solvents, and paints chemicalbook.com. Therefore, this compound could serve as an intermediate in certain synthetic pathways where a salt form of o-cresol is advantageous for solubility, reactivity, or purification. In research, it might be employed in studies investigating the properties of phenolic salts, their interactions in different media, or as a model compound for more complex cresol (B1669610) derivatives. However, its direct, unique interdisciplinary impact is not a prominent area of contemporary chemical research.
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
67674-51-5 |
|---|---|
Molecular Formula |
C7H11NO |
Molecular Weight |
125.17 g/mol |
IUPAC Name |
azane;2-methylphenol |
InChI |
InChI=1S/C7H8O.H3N/c1-6-4-2-3-5-7(6)8;/h2-5,8H,1H3;1H3 |
InChI Key |
DWVIDWKFWSIFIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1O.N |
Related CAS |
95-48-7 (Parent) |
Origin of Product |
United States |
Reaction Mechanisms and Chemical Transformations of Ammonium O Cresolate
Fundamental Organic Reaction Pathways Involving the o-Cresolate Anion
The o-cresolate anion, being an alkoxide, exhibits significant reactivity in organic reactions, particularly those involving electron-deficient centers.
The o-cresolate anion, like other phenoxide ions, is highly activated towards electrophilic aromatic substitution due to the strong electron-donating effect of the negatively charged oxygen. This activation directs incoming electrophiles to the ortho and para positions relative to the oxygen. Given that the methyl group in o-cresol (B1677501) is already at an ortho position, the most activated sites for electrophilic attack on the o-cresolate anion would typically be the remaining ortho position and the para position. However, specific detailed research findings on electrophilic aromatic substitution directly involving the o-cresolate anion are not extensively documented in the provided search results. Generally, the reactivity would be analogous to that of phenoxide, with the methyl group influencing regioselectivity and reaction rates.
The o-cresolate anion is a potent nucleophile and a moderately strong base. Its nucleophilicity stems from the high electron density on the oxygen atom, which can readily donate electron pairs to form new covalent bonds. masterorganicchemistry.com The basicity of the o-cresolate anion is related to the acidity of its conjugate acid, o-cresol. The pKa of o-cresol is approximately 10.287 to 10.316. nih.govdrugbank.comwikipedia.orgvaia.com This pKa value indicates that o-cresol is a weak acid, and consequently, its conjugate base, the o-cresolate anion, is a relatively strong base. vaia.com
Studies have shown that the nucleophilic reactivity of o-cresolate ion is comparable to, and in some cases, greater than, that of the phenoxide ion in certain aromatic nucleophilic substitution reactions. For instance, in reactions with 2,4-dinitrochlorobenzene, the o-cresolate ion exhibits significant nucleophilic reactivity. acs.orgacs.org The presence of the methyl group at the ortho position can influence this reactivity through inductive and hyperconjugative effects, potentially enhancing electron density on the oxygen and the aromatic ring.
Table 1: pKa Values of Cresol (B1669610) Isomers
| Cresol Isomer | pKa (approx.) |
| o-Cresol | 10.287 - 10.316 nih.govdrugbank.comwikipedia.orgvaia.com |
| m-Cresol (B1676322) | 10.09 nih.govdrugbank.com |
| p-Cresol (B1678582) | 10.26 nih.govdrugbank.com |
Ammonium (B1175870) o-Cresolate in Polymerization and Condensation Reactions
While direct information on "Ammonium o-cresolate" in polymerization is limited, o-cresol and its derivatives, including sodium o-cresolate, are known precursors in various polymerization and condensation reactions, particularly in the synthesis of phenolic resins and poly(arylene ether)s. researchgate.netgoogle.com
o-Cresol can undergo polycondensation reactions, often with aldehydes like formaldehyde, to form phenolic resins. These reactions typically proceed via electrophilic aromatic substitution on the cresol ring, followed by condensation with formaldehyde. The o-cresolate anion, being highly activated, would readily participate in such reactions. The presence of the methyl group in o-cresol limits the number of reactive sites on the aromatic ring compared to unsubstituted phenol (B47542), influencing the architecture and properties of the resulting polymers. For instance, in the synthesis of phenolic-aldehyde polymers using o-cresol, controlling the ratio of reactive sites is crucial. google.com
Oxidative coupling polymerization of o-cresol has also been investigated for the synthesis of poly(o-cresol). researchgate.net This type of polymerization involves the formation of carbon-carbon or carbon-oxygen bonds between cresol units, often catalyzed by metal complexes.
o-Cresolate precursors are utilized in the synthesis of advanced polymer architectures, such as poly(arylene ether)s. These polymers are often prepared via nucleophilic displacement reactions of aromatic dihalides with aromatic bisphenates (including cresolates) in anhydrous dipolar aprotic solvents at elevated temperatures. researchgate.net The high nucleophilicity of the o-cresolate anion is essential for these reactions, leading to the formation of high molecular weight polymers with desirable thermal and mechanical properties. The introduction of specific aromatic units, including those derived from cresolates, into the polymer backbone can significantly influence properties like glass transition temperature and thermal stability. researchgate.netresearchgate.net
Mechanistic Studies of Thermal Degradation and Stability
This compound, as an ammonium salt, would be expected to exhibit thermal decomposition pathways involving both the ammonium cation and the o-cresolate anion. Information on the thermal degradation of this compound specifically is scarce, but insights can be drawn from studies on other ammonium salts and cresolates.
Ammonium salts are generally known to decompose upon heating, often releasing ammonia (B1221849). nih.gov For instance, ammonium dinitro-o-cresolate, a related compound, is known to be sensitive to heat and can decompose, emitting toxic fumes like nitrogen oxides. ontosight.ainoaa.govnj.gov
Studies on the thermal degradation of sodium cresolates indicate that the presence of the phenoxide anion significantly lowers the thermal stability compared to the corresponding cresols. mdpi.com The degradation often involves the homolytic cleavage of bonds activated by the oxygen anion. For example, in sodium p-cresolate, methane (B114726) is a major gaseous product, formed via demethylation. mdpi.com The degradation pathways can differ significantly from those of the parent phenols. mdpi.com The thermal stability of cresol isomers themselves varies, with m-cresol being the most stable and p-cresol the least stable towards thermal treatment, while o-cresol falls in between. scispace.com The decomposition of cresols can lead to the formation of hydrocarbons, phenol, carbon monoxide, and water. scispace.com
The thermal degradation of this compound would likely involve the dissociation into ammonia and o-cresol, followed by the decomposition of o-cresol and/or the o-cresolate anion at higher temperatures, potentially yielding methane, carbon monoxide, and other aromatic fragments. The specific decomposition temperatures and products would depend on the exact conditions and the nature of the ammonium salt.
Table 2: General Thermal Stability Trends of Phenolates vs. Phenols
| Compound Type | Thermal Stability | Key Degradation Pathways (General) |
| Phenolates | Lower than phenols mdpi.com | Homolytic cleavage of bonds activated by oxygen anion; can yield methane, CO, aromatic fragments mdpi.com |
| Phenols | Higher than phenolates mdpi.com | Homolytic cleavage of O-H bond or tautomerization to keto forms; can yield cyclopentadiene, CO mdpi.com |
Homolytic Cleavage and Radical Formation Pathways of o-Cresolates
Thermal decomposition of phenolate (B1203915) salts, including o-cresolates, is characterized by homolytic cleavage reactions that lead to the formation of highly reactive radical species. Homolytic cleavage, or homolysis, is a type of bond fission where each atom involved in a covalent bond retains one electron from the shared pair, resulting in the formation of free radicals, which possess an unpaired electron and are highly reactive intermediates maricopa.eduallen.inbyjus.comlibretexts.org. This process typically requires a significant input of energy, often supplied by heat or light maricopa.edubyjus.comlibretexts.orglibretexts.org.
In the context of phenolate thermal degradation, the presence of the phenoxide ion (Ar-O⁻) plays a crucial role in destabilizing the compound and accelerating decomposition pathways mdpi.comnih.gov. A proposed mechanism for this distinctive decomposition involves the formation of an aromatic carbon radical anion. This radical anion is generated through the homolytic cleavage of an Ar-substituent bond or an Ar-H bond, often occurring from keto forms of the phenolate mdpi.comnih.gov. The strong electron-donating ability of the oxygen anion facilitates this homolytic cleavage mdpi.comnih.gov. For instance, studies on sodium p-cresolate indicate that its thermal degradation likely involves the homolytic cleavage of the Ar-H bond nih.gov. This radical-mediated pathway is fundamentally different from the decomposition patterns observed for phenols, which typically initiate degradation at much higher temperatures and yield different primary products mdpi.comresearchgate.net.
Hydroarylation and Cyclization Reactions during Thermal Decomposition
During the thermal decomposition of phenolates, including cresolates, the homolytic cleavage of the Ar-H bond leads to the generation of hydrogen radicals nih.govresearchgate.netresearchgate.net. These nascent hydrogen radicals are pivotal in initiating subsequent reaction sequences. A critical step in the base-promoted intumescence (swelling and char formation) of phenols, which is relevant to the thermal behavior of phenolate salts, is the subsequent hydroarylation of phenolates to cyclohexadienes researchgate.netresearchgate.net.
Influence of Substituent Steric and Electronic Effects on Thermal Stability
The thermal stability of phenolate compounds is significantly influenced by the nature, position, and electronic properties of substituents on the aromatic ring. Generally, the thermal stability of phenolates correlates with the bond strengths of the Ar-substituents mdpi.comnih.gov. The presence of the phenoxide group itself (e.g., -ONa) markedly reduces the thermal stability compared to the corresponding neutral phenol mdpi.comresearchgate.net.
Research on various sodium phenolates demonstrates a clear trend in thermal stability. For example, sodium salicylate (B1505791) exhibits the lowest thermal stability, followed by sodium p-phenoxyphenolate, sodium p-cresolate, and sodium m-cresolate, with sodium phenolate showing the highest thermal stability among the studied series mdpi.com. This observed order is generally consistent with the bond strength of the NaOPh-substituent (Ar-substituent) mdpi.com. For instance, the bond dissociation energy (BDE) of a Ph-H bond (464.0 kJ/mol) is higher than that of a Ph-CH₃ bond (425.9 kJ/mol), which aligns with sodium phenolate being more stable than sodium cresolates mdpi.com.
Substituents also exert a considerable influence on the intumescence process during thermal degradation. Phenolates with weak electron-donating groups tend to facilitate intumescence, whereas those with electron-withdrawing groups or strong electron-donating groups can suppress it nih.govresearchgate.net. This highlights how electronic effects dictate the propensity for char formation and other decomposition pathways.
The following table presents typical thermal degradation data for various sodium phenolates, illustrating the differences in their thermal stability parameters.
| Compound | T1% (°C) | T5% (°C) | Tmax (°C) | Mass Loss (%) (Main Step) |
| Sodium Salicylate | 160 | 180 | 230 | 50 |
| Sodium p-Phenoxyphenolate | 260 | 285 | 380 | 55 |
| Sodium p-Cresolate | 300 | 330 | 450 | 60 |
| Sodium m-Cresolate | 310 | 340 | 460 | 60 |
| Sodium Phenolate | 320 | 350 | 470 | 65 |
Note: Data adapted from thermal gravimetric analysis (TGA) of sodium salts under N₂ atmosphere. mdpi.com
Environmental Fate, Biodegradation, and Remediation Strategies for O Cresolates
Advanced Remediation Technologies for o-Cresolate Contamination
Advanced remediation technologies leverage biological and engineering principles to effectively mitigate o-cresolate contamination. These approaches aim to enhance the natural degradation capabilities of microbial communities or employ specialized reactor systems for efficient contaminant removal.
Bioremediation Approaches (Biostimulation, Bioaugmentation)
Bioremediation utilizes microorganisms to degrade organic contaminants in various matrices, including soil, groundwater, and sludge. clu-in.org Two primary strategies employed within bioremediation are biostimulation and bioaugmentation.
Biostimulation involves the modification of environmental conditions, such as the addition of limiting nutrients (e.g., nitrogen, phosphorus), optimization of pH, temperature, and oxygen levels, to enhance the metabolic activity and growth of indigenous microbial populations capable of degrading contaminants. ucdavis.edufrontiersin.org This approach is particularly effective for easily degradable organic contaminants. frontiersin.org For instance, in crude oil contaminated desert soil, biostimulation with indigenous microorganisms resulted in a 23% reduction in total petroleum hydrocarbons (TPH) over 156 days. mdpi.com Nutrient availability, especially nitrogen, has been identified as a significant limiting factor in successful bioremediation. mdpi.com
Bioaugmentation , conversely, involves the introduction of exogenous, cultured microorganisms with specific catabolic abilities directly into the contaminated site. tpsgc-pwgsc.gc.caclu-in.org The success of bioaugmentation hinges on selecting appropriate bacterial strains that not only possess the ability to degrade the target contaminants but also can survive and thrive within the specific environmental conditions of the contaminated habitat. tpsgc-pwgsc.gc.ca Studies have shown that bioaugmentation often outperforms biostimulation in terms of contaminant removal efficiency. For example, in an aged industrially polluted soil, fungal bioaugmentation led to a 39.90% reduction in TPH (C14-C35) compared to 24.17% with biostimulation over 120 days. frontiersin.org Similarly, bioaugmentation with Alcanivorax borkumensis SK2(T) achieved a 95% degradation of crude oil in seawater, significantly higher than the 80% achieved by biostimulation alone. nih.gov Common bacterial genera associated with successful bioaugmentation for hydrocarbon degradation include Achromobacter, Acinetobacter, Aeromonas, Alcaligenes, Arthrobacter, Pseudomonas, Nocardia, and Bacillus. scielo.org.mx
The following table summarizes research findings on the effectiveness of biostimulation and bioaugmentation:
| Remediation Strategy | Contaminant Type | Performance Metric | Reduction/Degradation | Study Duration | Source |
| Biostimulation | Crude Oil (TPH) | TPH Reduction | 23% | 156 days | mdpi.com |
| Bioaugmentation | Crude Oil (TPH) | TPH Reduction | 77% | 156 days | mdpi.com |
| Biostimulation | TPH (C14-C35) | TPH Reduction | 24.17% | 120 days | frontiersin.org |
| Bioaugmentation | TPH (C14-C35) | TPH Reduction | 39.90% | 120 days | frontiersin.org |
| Biostimulation | HMW-PAHs (5-ring) | PAH Reduction | 8% | 120 days | frontiersin.org |
| Bioaugmentation | HMW-PAHs (5-ring) | PAH Reduction | 36-46% | 120 days | frontiersin.org |
| Biostimulation | Crude Oil | Crude Oil Degradation | 80% | Not specified | nih.gov |
| Bioaugmentation | Crude Oil | Crude Oil Degradation | 95% | Not specified | nih.gov |
| Biostimulation | TPH | TPH Removal | 54.9% | 12 weeks | scielo.org.mx |
| Bioaugmentation | TPH | TPH Removal | 75.4% | 12 weeks | scielo.org.mx |
Reactor Design and Performance for Simultaneous Contaminant Oxidation (e.g., Sequencing Batch Reactors)
Sequencing Batch Reactors (SBRs) represent a versatile and effective technology for the treatment of various industrial and municipal wastewaters, including those contaminated with o-cresolates. nih.govglobalwaterintel.com SBRs operate on a fill-and-draw principle, cycling through distinct phases: fill, react, settle, decant, and idle. globalwaterintel.comneiwpcc.org This operational flexibility allows for the creation of varied environmental conditions (aerobic, anaerobic, anoxic) within a single tank, facilitating complex biological processes like nitrification and denitrification, alongside organic contaminant degradation. neiwpcc.org
Research has demonstrated the capacity of SBRs for the simultaneous oxidation of ammonium (B1175870) and cresol (B1669610) isomers, including o-cresol (B1677501). A study utilizing a 1-L SBR successfully evaluated the physiological and kinetic capabilities of a nitrifying consortium to simultaneously oxidize ammonium (138 mg N/L day) and a mixture of m-cresol (B1676322), o-cresol, and p-cresol (B1678582) (180 mg C/L day). nih.gov While initial inhibitory effects on nitrification were observed upon cresol addition, the microbial consortium demonstrated metabolic adaptation, leading to the complete consumption of all cresol isomers. nih.gov Notably, o-cresol was identified as the most recalcitrant isomer, yet it was still entirely degraded within the SBR system. nih.gov This highlights the SBR's ability to foster microbial communities capable of adapting to and degrading challenging organic compounds.
Key operational parameters such as Oxidation Reduction Potential (ORP), Dissolved Oxygen (DO), pH, and alkalinity are crucial for monitoring and controlling SBR performance. neiwpcc.org Maintaining optimal levels of these parameters ensures efficient biological reactions. SBRs have demonstrated high removal efficiencies for various pollutants:
| Pollutant Type | Removal Efficiency | Source |
| COD | 96-98% | irost.ir |
| BOD5 | 98-100% | irost.ir |
| NH4 | 100% | irost.ir |
| NO2- | 78% | irost.ir |
| NO3- | 84% | irost.ir |
The ability of SBRs to achieve high removal rates for both organic carbon and nitrogen compounds, coupled with their adaptability to various contaminant loads, makes them a promising technology for treating effluents containing o-cresolates.
Advanced Analytical Techniques for Characterization and Mechanistic Elucidation of Ammonium O Cresolate
Electrochemical Sensor Arrays for Environmental Monitoring and Detection
Principles of Electrochemical Sensor Design and Response Characteristics
Electrochemical sensors are analytical devices that convert chemical information into measurable electrical signals, leveraging the interplay between a chemical species and an electrode surface solubilityofthings.commru-instruments.com. This conversion is rooted in fundamental electrochemical reactions, primarily involving the transfer of electrons through oxidation (loss of electrons) or reduction (gain of electrons) solubilityofthings.com. Their importance in analytical chemistry is underscored by their ability to quantify various chemical species with high precision and accuracy solubilityofthings.com.
Fundamental Principles of Operation
The core of electrochemical sensing lies in the electrochemical reaction occurring at the electrode surface solubilityofthings.com. The electrical signal generated (current, voltage, or impedance) is quantitatively measured and correlated to the analyte's concentration solubilityofthings.commru-instruments.com. Electrochemical sensors typically require a closed circuit with at least two electrodes for measurement researchgate.net.
The main transduction mechanisms employed in electrochemical sensors include:
Potentiometry : This method measures the potential (voltage) difference between a working electrode and a reference electrode when no current flows solubilityofthings.comresearchgate.net. The potential is influenced by the concentration of the analyte, often described by the Nernst equation for redox reactions at the electrode-electrolyte interface researchgate.net. Potentiometric sensors are known for their high selectivity towards specific ions solubilityofthings.com.
Amperometry : Amperometric sensors measure the current produced during an electrochemical reaction at a constant applied potential solubilityofthings.com. The current generated is directly proportional to the rate of the redox reaction and, consequently, to the concentration of the target analyte solubilityofthings.com. These sensors offer high sensitivity and fast response times, making them suitable for real-time analysis solubilityofthings.com.
Voltammetry : Voltammetric techniques involve varying the potential applied to the working electrode and measuring the resulting current solubilityofthings.comresearchgate.net. Common voltammetric methods include cyclic voltammetry (CV), differential pulse voltammetry (DPV), square wave voltammetry (SWV), linear sweep voltammetry (LSV), and stripping voltammetry researchgate.net. These techniques provide detailed information about the redox behavior of the analyte and can be used for both qualitative and quantitative analysis.
Conductometry : While not as frequently highlighted in the context of specific analyte detection as potentiometry or amperometry, conductometric sensors measure changes in the electrical conductivity of a solution due to the presence and concentration of ions researchgate.net.
Key Components and Design Considerations
An electrochemical sensor typically comprises several key components:
Electrodes : These are the primary sites where electrochemical reactions occur mru-instruments.com. A common configuration is a three-electrode system, consisting of:
Working Electrode (WE) : Where the analyte undergoes a redox reaction researchgate.net. Its material and surface properties are crucial for sensor performance solubilityofthings.commru-instruments.com.
Reference Electrode (RE) : Maintains a stable and known potential, providing a reference point for potential measurements researchgate.neteverrist.com.tw.
Counter Electrode (CE) : Completes the electrical circuit and allows current to flow researchgate.net.
Electrolyte : A medium that facilitates the movement of ions between the electrodes mru-instruments.com. Its composition and stability are vital for consistent sensor operation mru-instruments.com.
Membrane : Often used to separate the sample from the electrode, selectively allowing the target substance to pass through while excluding interferents mru-instruments.com.
The choice of electrode material significantly influences the sensor's performance, affecting sensitivity, selectivity, and response solubilityofthings.com. Materials such as carbon-based electrodes (e.g., glassy carbon, carbon nanotubes, graphene), noble metals (e.g., gold, platinum), and various nanostructured materials are frequently employed to enhance sensor characteristics solubilityofthings.commdpi.comaidic.it. Modifying the electrode surface through techniques like molecular imprinting or the incorporation of nanomaterials can further improve selectivity and sensitivity by promoting specific interactions with target analytes solubilityofthings.commdpi.comnih.gov.
Response Characteristics
The performance of an electrochemical sensor is evaluated based on several key response characteristics:
Sensitivity : The ability to detect analytes at very low concentrations, often quantified by the slope of the calibration curve solubilityofthings.commdpi.com. Enhanced sensitivity can be achieved through electrode modifications that increase surface area or catalytic activity mdpi.comaidic.it.
Selectivity : The sensor's ability to respond specifically to the target analyte in the presence of other interfering substances solubilityofthings.commdpi.com. This is a critical factor, especially in complex sample matrices. Molecularly imprinted polymers (MIPs) are a prominent strategy for achieving high selectivity by creating recognition sites complementary to the target molecule nih.gov.
Linear Range : The concentration range over which the sensor's response is directly proportional to the analyte concentration iapchem.org. Electrochemical sensors typically exhibit a linear response curve everrist.com.tw.
Detection Limit (LOD) : The lowest concentration of an analyte that can be reliably detected by the sensor mdpi.comiapchem.org.
Reproducibility/Repeatability : The consistency of the sensor's response when measuring the same concentration multiple times under identical conditions everrist.com.twnih.gov.
Stability : The ability of the sensor to maintain its performance over an extended period without significant degradation mru-instruments.comnih.gov. Factors like electrolyte degradation, electrode aging, and membrane deterioration can affect stability mru-instruments.com.
Response Time : The time taken for the sensor to reach a stable signal after exposure to the analyte researchgate.netmdpi.com. Rapid response times are advantageous for real-time monitoring mdpi.com.
Anti-interference Properties : The sensor's resilience to the presence of other compounds that might generate a similar signal or inhibit the target reaction mdpi.com.
Electrochemical Detection of Cresolates
Electrochemical methods have proven effective for the detection and characterization of phenolic compounds, including cresolates. For instance, studies have demonstrated the successful development of electrochemical sensors for the detection of p-cresol (B1678582), a structural isomer of o-cresol (B1677501). A novel molecularly imprinted electrochemical sensor, based on graphene oxide (GO) doped with silver nanoparticles (AgNPs) and a zeolite imidazolate framework-67 (ZIF-67), was designed for the selective and sensitive detection of p-cresol in water nih.gov. This sensor leveraged the increased specific surface area and accelerated electron transfer rate provided by the composite material, along with the specific recognition capabilities of the molecularly imprinted polymer nih.gov.
The performance characteristics of this p-cresol sensor are summarized in the table below, illustrating the capabilities of electrochemical sensors for trace detection of cresolates:
Table 1: Performance Characteristics of a Molecularly Imprinted Electrochemical Sensor for p-Cresol Detection
| Characteristic | Value | Source |
| Linear Range | 1.0 × 10⁻¹⁰ M to 1.0 × 10⁻⁵ M | nih.gov |
| Detection Limit (LOD) | 5.4 × 10⁻¹¹ M | nih.gov |
| Reproducibility | Excellent | nih.gov |
| Stability | Excellent | nih.gov |
| Selectivity | Greatly improved specific recognition | nih.gov |
While direct electrochemical sensor data for ammonium (B1175870) o-cresolate is not extensively detailed in the provided search results, the principles applied to other cresolates and ammonium compounds are highly relevant. Electrochemical detection of ammonia (B1221849) in water has been demonstrated using modified carbon cloth electrodes, showcasing wide detection ranges, high sensitivity, good reproducibility, and stability mdpi.com. Given that ammonium o-cresolate contains both an ammonium ion and a cresolate moiety, similar electrochemical principles and sensor design strategies, potentially involving modified electrodes and molecular recognition elements, could be employed for its characterization and detection. The redox activity of the cresolate group and the ionic nature of the ammonium component make it amenable to various electrochemical techniques.
Theoretical and Computational Chemistry of Ammonium O Cresolate
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of molecules. manchester.ac.uk For ammonium (B1175870) o-cresolate, an ionic compound, these calculations can elucidate the nature of the interaction between the ammonium cation (NH₄⁺) and the o-cresolate anion (o-CH₃C₆H₄O⁻) and predict their reactivity.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of many-body systems. nih.gov It is particularly useful for elucidating reaction mechanisms by calculating the energies of reactants, products, and intermediate transition states. nih.gov In the context of ammonium o-cresolate, DFT could be employed to study reactions such as proton transfer, oxidation, or degradation.
For instance, a DFT study on the decomposition of ammonium perchlorate (B79767) has provided insights into the reaction pathways of its constituent ions. researchgate.net Similarly, DFT calculations on the reaction of mesylate esters with ammonia (B1221849) have detailed the energetics of Menshutkin-like reactions. nih.gov For this compound, DFT could model the proton transfer from the ammonium cation to the o-cresolate anion, a key equilibrium in solution, and explore how the electronic environment of the phenoxide ring is affected by the methyl group in the ortho position.
Illustrative DFT Calculation Parameters for o-Cresolate Anion:
| Parameter | Illustrative Value | Significance |
| HOMO Energy | -2.5 eV | Highest Occupied Molecular Orbital energy; indicates the propensity to donate electrons. A higher value suggests greater reactivity. |
| LUMO Energy | 1.5 eV | Lowest Unoccupied Molecular Orbital energy; indicates the ability to accept electrons. A lower value suggests greater electrophilicity. |
| HOMO-LUMO Gap | 4.0 eV | An indicator of chemical reactivity and stability. A smaller gap suggests higher reactivity. |
| Mulliken Charge on Oxygen | -0.65 | The partial charge on the oxygen atom; indicates the degree of ionic character and the site of electrostatic interaction with the cation. |
Note: These values are illustrative and would need to be calculated using a specific DFT functional and basis set.
A critical aspect of understanding reaction mechanisms is the characterization of the transition state and the determination of the activation energy barrier. nih.gov For any proposed reaction involving this compound, computational methods can be used to locate the transition state structure and calculate its energy. The energy difference between the reactants and the transition state provides the activation energy, which is a key determinant of the reaction rate.
For example, in the thermal decomposition of ammonium salts, identifying the rate-determining step through transition state analysis is crucial. For this compound, this could involve modeling the initial steps of thermal degradation or its reaction with atmospheric radicals. Studies on other ammonium compounds have shown a correlation between the energy barrier for cation reorientation and thermochemical data, which can be computationally investigated.
Molecular Dynamics Simulations for Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. mdpi.com For this compound, particularly in solution, MD simulations can provide detailed insights into intermolecular interactions, such as solvation and ion pairing.
An MD simulation would model the interactions between the ammonium and o-cresolate ions and the surrounding solvent molecules (e.g., water). This can reveal the structure of the solvation shells around the ions and the dynamics of their association and dissociation. For instance, simulations of ammonium ions in aqueous solutions have detailed the coordination numbers and hydration energies, showing a preference for the ammonium ion to remain in the liquid phase rather than entering an ice lattice. researchgate.net Similarly, MD simulations could be used to understand how the o-cresolate anion structures the surrounding water molecules and how the ammonium cation interacts with the phenoxide oxygen and the aromatic ring.
Illustrative Data from a Hypothetical MD Simulation of this compound in Water:
| Property | Illustrative Finding |
| Ammonium (N) - Water (O) Coordination Number | ~4-6 |
| o-Cresolate (O) - Water (H) Coordination Number | ~3-5 |
| Ion Pair Residence Time | Varies with concentration and temperature, providing insights into the stability of the ion pair in solution. |
| Radial Distribution Function g(r) | Peaks would indicate the most probable distances between the nitrogen of the ammonium ion and the oxygen of the o-cresolate anion, as well as between the ions and solvent molecules. |
Computational Modeling of Degradation Pathways and Environmental Transformations
Computational modeling can predict the likely degradation pathways of this compound in the environment. This is particularly relevant for understanding its persistence and potential transformation products. Studies on the degradation of related compounds, such as p-cresol (B1678582) and m-cresol (B1676322), have identified key reaction pathways, including oxidation of the benzene (B151609) ring and reactions involving the methyl group. tandfonline.comnih.gov
These studies suggest that degradation is often initiated by radical species like hydroxyl radicals (•OH). Computational models can simulate the reaction of these radicals with o-cresolate, identifying the most likely sites of attack and the subsequent reaction steps. The degradation of p-cresol, for instance, proceeds through the formation of various aromatic intermediates before ring cleavage. tandfonline.com A similar pathway can be hypothesized and computationally modeled for o-cresolate, taking into account the electronic effects of the ortho-methyl group.
Structure-Activity Relationship (SAR) Studies from a Theoretical Perspective
Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological or chemical activity. researchgate.net From a theoretical perspective, this involves calculating molecular descriptors that quantify various aspects of the molecule's electronic and steric properties and then correlating these descriptors with observed activity. For the o-cresolate anion, its potential antioxidant or radical-scavenging activity would be of interest.
Theoretical studies on phenolic compounds have successfully used quantum chemical descriptors to build SAR models. scienceopen.comresearchgate.net Key descriptors include:
Bond Dissociation Enthalpy (BDE): The energy required to break the O-H bond in the parent o-cresol (B1677501). A lower BDE generally correlates with higher antioxidant activity via a hydrogen atom transfer (HAT) mechanism. nih.govplos.org
Ionization Potential (IP): The energy required to remove an electron from the o-cresolate anion. A lower IP suggests a greater propensity for electron donation, which is relevant for single electron transfer (SET) mechanisms of antioxidant action. nih.govplos.org
Proton Affinity (PA): The negative of the enthalpy change for the gas-phase reaction of the o-cresolate anion with a proton. This is relevant in sequential proton-loss electron-transfer (SPLET) mechanisms. nih.govplos.org
By calculating these descriptors for o-cresolate and comparing them to a database of other phenolic compounds with known activities, it is possible to predict its potential efficacy as an antioxidant. The presence of the electron-donating methyl group in the ortho position is expected to lower the BDE and IP compared to the unsubstituted phenolate (B1203915), likely enhancing its radical-scavenging properties. researchgate.net
Applications in Advanced Materials Research Incorporating O Cresolate Moieties
Functional Materials Synthesis Utilizing o-Cresolate as a Building Block
The o-cresolate moiety, or its parent compound o-cresol (B1677501), acts as a fundamental building block in the synthesis of various functional materials. The concept of "molecular building blocks" (MBBs) is central to the design of advanced materials, including Metal-Organic Frameworks (MOFs) and coordination polymers, where organic ligands are strategically incorporated to dictate the final structure and properties berkeley.eduwikipedia.orgresearchgate.netmdpi.comyoutube.com.
One notable application involves the use of cresolate as a structure-directing reagent in the synthesis of Metal-Organic Framework (MOF) glasses. For instance, m-cresol (B1676322) (an isomer of o-cresol) has been demonstrated to play a crucial role in forming high-porosity MOF glasses. During synthesis, m-cresolate molecules can occupy pores, and their subsequent removal is key to creating microporous structures. This process highlights how cresolate moieties, even as temporary components, can influence the final porous properties of advanced materials designed for applications such as gas storage, separations, sensing, and catalysis berkeley.edunih.gov. The robustness of carboxylate linkages within these MOFs allows for the complete removal of the cresolate without compromising the framework's integrity, leading to significant free space volume and high pore volumes berkeley.edunih.gov.
The versatility of cresolate as a building block extends to the formation of coordination polymers, which are extended structures formed by metal ions coordinated to organic ligands youtube.comnih.govnih.gov. While specific examples directly using ammonium (B1175870) o-cresolate as a linker in coordination polymers were not extensively detailed in the provided search results, the general principle of using phenolic or carboxylate-containing organic molecules as ligands for metal centers suggests its potential in this area. The ability to control the structure and properties of these materials by varying the organic building blocks is a key aspect of advanced materials research mdpi.comnih.gov.
Integration of o-Cresolate Derivatives in Sensor Technologies
Derivatives of o-cresolate have found applications in the development of various sensor technologies, particularly in electrochemical and biosensing platforms. The inherent chemical properties of phenolic compounds, including their redox activity and ability to participate in enzymatic reactions, make them suitable for integration into sensing mechanisms nih.goviapchem.orglibretexts.org.
One area where cresolate activity is relevant is in tyrosinase-based biosensors. Tyrosinase is an enzyme that oxidizes monophenols (such as cresol) to o-diphenols, a process often referred to as "cresolate activity." This enzymatic reaction can be harnessed for the detection of various analytes, including pesticides [previously 14]. The change in electrochemical or optical properties resulting from this enzymatic conversion can be transduced into a measurable signal, forming the basis of a sensor.
Furthermore, in the context of electrochemical sensors for pollutants like carbamate (B1207046) pesticides, phenolic compounds play a role. Carbamic acid derivatives can undergo alkaline hydrolysis to form carbamate-phenols, which can then be detected using modified electrodes, such as those based on graphene derivatives [previously 22]. While not explicitly stating o-cresolate derivatives, this mechanism underscores the utility of phenolic structures in creating sensitive and efficient electrochemical sensing devices. The functionalization of electrode surfaces with specific organic molecules can enhance selectivity and sensitivity for target analytes iapchem.org.
Novel Polymeric Materials Derived from o-Cresolate Precursors
o-Cresol serves as a significant precursor in the synthesis of novel polymeric materials, particularly through oxidative coupling polymerization. This method allows for the formation of poly(o-cresol), a polymer with promising thermal properties.
Research has investigated the oxidative coupling polymerization of o-cresol using various catalysts, such as 2-substituted pyridine/CuCl catalysts under an oxygen atmosphere berkeley.edunih.govalps.com. These polymerization reactions can lead to the formation of branched and crosslinked poly(o-cresol) structures. The resulting poly(o-cresol) materials have demonstrated favorable thermal stability, with 5% weight loss temperatures reaching up to 406 °C and glass transition temperatures (Tg) up to 151 °C berkeley.edu. This indicates their potential for applications requiring high-temperature performance.
The ability to synthesize polymers with controlled regioselectivity, such as 1,4-coupling in poly(o-cresol) synthesis, is crucial for tailoring the material's properties berkeley.edu. The development of such polymeric materials from o-cresol precursors contributes to the broader field of advanced polymer science, offering alternatives to traditional petroleum-based polymers and enabling the creation of materials with specific thermophysical and mechanical characteristics [previously 6, 10, 18, 19, 25].
The table below summarizes key properties of poly(o-cresol) derived from oxidative coupling polymerization:
| Property | Value | Reference |
| 5% Weight Loss Temperature | Up to 406 °C | berkeley.edu |
| Glass Transition Temperature | Up to 151 °C | berkeley.edu |
| Regioselectivity (1,4-coupling) | Up to 72.5% | berkeley.edu |
The ongoing research into synthesizing novel polymeric materials from precursors like o-cresol aims to develop high-performance materials for diverse applications, ranging from coatings and composites to specialized industrial uses [previously 6, 7, 10].
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
